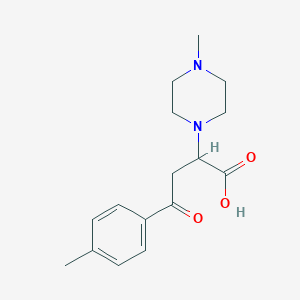

4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as MPMPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4), which is involved in the regulation of glucose metabolism. MPMPA has been shown to have potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Analogs of 4-oxobutanoic acids, including structures similar to 4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, have been explored for their anti-inflammatory activity. Studies reveal that the modifications of the 4-oxobutanoic acid structure can impact its anti-inflammatory effectiveness. For instance, analogs containing a double bond or a methyl group in specific positions were synthesized and evaluated, comparing their activity to standard compounds, indicating the importance of structural variations on biological activity (Kuchař et al., 1995).

Inhibition of Glycolic Acid Oxidase

Compounds structurally related to 4-oxobutanoic acids have shown potent inhibition of glycolic acid oxidase, a key enzyme involved in metabolic pathways. Synthesis of 4-substituted 2,4-dioxobutanoic acids demonstrated significant in vitro inhibitory activity against this enzyme, highlighting the potential therapeutic applications of these compounds in diseases where glycolic acid oxidase plays a role (Williams et al., 1983).

Apoptosis Induction

4-Methylthio-2-oxobutanoic acid, a compound in the same chemical family as this compound, has been found to inhibit the growth of human cell lines in a dose-dependent manner, inducing apoptosis independently of the down-regulation of ornithine decarboxylase. This suggests potential applications in cancer research, where apoptosis induction is a key therapeutic strategy (Tang et al., 2006).

Analytical Tool for Monitoring Pesticide Residues

4-Oxobutanoic acid derivatives have been utilized in the development of sensitive analytical methods for the detection of pesticide residues in fruit samples. Specifically, derivatives have been synthesized for use in enzyme-linked immunosorbent assays (ELISAs), demonstrating the versatility of 4-oxobutanoic acid compounds in environmental and food safety applications (Zhang et al., 2008).

Molecular Docking and Biological Activity Studies

Studies on derivatives of 4-oxobutanoic acid have included molecular docking, vibrational, structural, electronic, and optical analyses to understand their interaction with biological targets. Such investigations provide insights into the pharmacological importance of these compounds, including their role in inhibiting growth factors and potential applications in treating diseases with an overexpression of specific growth factors (Vanasundari et al., 2018).

properties

IUPAC Name |

4-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-12-3-5-13(6-4-12)15(19)11-14(16(20)21)18-9-7-17(2)8-10-18/h3-6,14H,7-11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPMIMJYCWLXKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]but-2-ynamide](/img/structure/B2560180.png)

![(5-Bromofuran-2-yl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2560184.png)

![1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2560185.png)

![3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2560186.png)

![Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B2560188.png)

![N-Methyl-N-[2-[1-(5-methyl-1,3-thiazol-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2560190.png)

![N-(3,4-dimethoxyphenethyl)-3-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2560194.png)